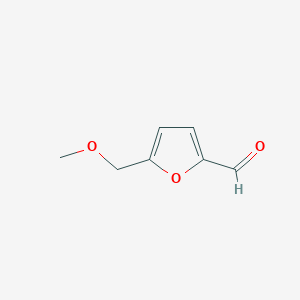

5-(Methoxymethyl)-2-furaldehyde

Cat. No. B158554

Key on ui cas rn:

1917-64-2

M. Wt: 140.14 g/mol

InChI Key: ASHVULSQMDWKFO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09090581B2

Procedure details

An amount of 200 g fructose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 2 hours. The solution was cooled down and a methanol/water mixture (5 vol % water) was added until 1.0 L of an homogeneous, clear solution was obtained. After dissolving the fructose the solution obtained was passed through a plug flow reactor that was heated at different temperatures, varying from 180 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2 or 4 minutes. The pressure in this step was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of fructose in the product stream divided by the number of moles of fructose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (HMF), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial amount of moles of fructose times 100. The results are shown in Table 3.

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

fructose

Quantity

200 g

Type

reactant

Reaction Step Four

[Compound]

Name

mixture

Quantity

800 mL

Type

reactant

Reaction Step Four

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])O)[OH:6])=O.[CH3:13][OH:14].O.S(=O)(=O)(O)[OH:17]>CO.O>[OH:1][CH2:2][C:3]1[O:10][C:9]([CH:11]=[O:12])=[CH:7][CH:5]=1.[CH3:13][O:12][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1.[CH3:13][O:14][C:11](=[O:12])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6].[C:11]([OH:12])(=[O:17])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6] |f:4.5|

|

Inputs

Step One

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Two

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO.O

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

5.4 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at 60° C. until all solids

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The admixture obtained

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

were dissolved in about 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled down

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was passed through a plug flow reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

that was heated at different temperatures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

varying from 180 to 220° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set at 2 or 4 minutes

|

|

Duration

|

4 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The pressure in this step was maintained at 65 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After having obtained a steady state condition in the reactor the product stream

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC1=CC=C(C=O)O1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCC1=CC=C(C=O)O1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CCC(=O)C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09090581B2

Procedure details

An amount of 200 g fructose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 2 hours. The solution was cooled down and a methanol/water mixture (5 vol % water) was added until 1.0 L of an homogeneous, clear solution was obtained. After dissolving the fructose the solution obtained was passed through a plug flow reactor that was heated at different temperatures, varying from 180 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2 or 4 minutes. The pressure in this step was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of fructose in the product stream divided by the number of moles of fructose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (HMF), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial amount of moles of fructose times 100. The results are shown in Table 3.

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

fructose

Quantity

200 g

Type

reactant

Reaction Step Four

[Compound]

Name

mixture

Quantity

800 mL

Type

reactant

Reaction Step Four

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])O)[OH:6])=O.[CH3:13][OH:14].O.S(=O)(=O)(O)[OH:17]>CO.O>[OH:1][CH2:2][C:3]1[O:10][C:9]([CH:11]=[O:12])=[CH:7][CH:5]=1.[CH3:13][O:12][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1.[CH3:13][O:14][C:11](=[O:12])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6].[C:11]([OH:12])(=[O:17])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6] |f:4.5|

|

Inputs

Step One

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Two

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO.O

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

5.4 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at 60° C. until all solids

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The admixture obtained

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

were dissolved in about 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled down

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was passed through a plug flow reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

that was heated at different temperatures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

varying from 180 to 220° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set at 2 or 4 minutes

|

|

Duration

|

4 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The pressure in this step was maintained at 65 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After having obtained a steady state condition in the reactor the product stream

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC1=CC=C(C=O)O1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCC1=CC=C(C=O)O1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CCC(=O)C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09090581B2

Procedure details

An amount of 200 g fructose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 2 hours. The solution was cooled down and a methanol/water mixture (5 vol % water) was added until 1.0 L of an homogeneous, clear solution was obtained. After dissolving the fructose the solution obtained was passed through a plug flow reactor that was heated at different temperatures, varying from 180 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2 or 4 minutes. The pressure in this step was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of fructose in the product stream divided by the number of moles of fructose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (HMF), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial amount of moles of fructose times 100. The results are shown in Table 3.

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

fructose

Quantity

200 g

Type

reactant

Reaction Step Four

[Compound]

Name

mixture

Quantity

800 mL

Type

reactant

Reaction Step Four

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])O)[OH:6])=O.[CH3:13][OH:14].O.S(=O)(=O)(O)[OH:17]>CO.O>[OH:1][CH2:2][C:3]1[O:10][C:9]([CH:11]=[O:12])=[CH:7][CH:5]=1.[CH3:13][O:12][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1.[CH3:13][O:14][C:11](=[O:12])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6].[C:11]([OH:12])(=[O:17])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6] |f:4.5|

|

Inputs

Step One

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Two

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO.O

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

5.4 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at 60° C. until all solids

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The admixture obtained

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

were dissolved in about 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled down

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was passed through a plug flow reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

that was heated at different temperatures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

varying from 180 to 220° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set at 2 or 4 minutes

|

|

Duration

|

4 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The pressure in this step was maintained at 65 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After having obtained a steady state condition in the reactor the product stream

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC1=CC=C(C=O)O1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCC1=CC=C(C=O)O1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CCC(=O)C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09090581B2

Procedure details

An amount of 200 g fructose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 2 hours. The solution was cooled down and a methanol/water mixture (5 vol % water) was added until 1.0 L of an homogeneous, clear solution was obtained. After dissolving the fructose the solution obtained was passed through a plug flow reactor that was heated at different temperatures, varying from 180 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2 or 4 minutes. The pressure in this step was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of fructose in the product stream divided by the number of moles of fructose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (HMF), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial amount of moles of fructose times 100. The results are shown in Table 3.

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

fructose

Quantity

200 g

Type

reactant

Reaction Step Four

[Compound]

Name

mixture

Quantity

800 mL

Type

reactant

Reaction Step Four

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])O)[OH:6])=O.[CH3:13][OH:14].O.S(=O)(=O)(O)[OH:17]>CO.O>[OH:1][CH2:2][C:3]1[O:10][C:9]([CH:11]=[O:12])=[CH:7][CH:5]=1.[CH3:13][O:12][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1.[CH3:13][O:14][C:11](=[O:12])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6].[C:11]([OH:12])(=[O:17])[CH2:9][CH2:7][C:5]([CH3:3])=[O:6] |f:4.5|

|

Inputs

Step One

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Two

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO.O

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

5.4 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at 60° C. until all solids

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The admixture obtained

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

were dissolved in about 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled down

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was passed through a plug flow reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

that was heated at different temperatures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

varying from 180 to 220° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set at 2 or 4 minutes

|

|

Duration

|

4 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The pressure in this step was maintained at 65 bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After having obtained a steady state condition in the reactor the product stream

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC1=CC=C(C=O)O1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCC1=CC=C(C=O)O1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CCC(=O)C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |